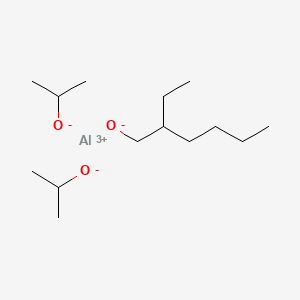![molecular formula C42H44N8O10+2 B13789289 6-hydroxy-5-[3-[[4-[2-[4-[[1-(2-hydroxy-4-methyl-6-oxo-1H-pyridin-1-ium-3-yl)pyridin-1-ium-3-yl]diazenyl]phenyl]ethyl]phenyl]diazenyl]pyridin-1-ium-1-yl]-4-methyl-1H-pyridin-1-ium-2-one;2-hydroxypropanoate CAS No. 71032-99-0](/img/structure/B13789289.png)
6-hydroxy-5-[3-[[4-[2-[4-[[1-(2-hydroxy-4-methyl-6-oxo-1H-pyridin-1-ium-3-yl)pyridin-1-ium-3-yl]diazenyl]phenyl]ethyl]phenyl]diazenyl]pyridin-1-ium-1-yl]-4-methyl-1H-pyridin-1-ium-2-one;2-hydroxypropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “6-hydroxy-5-[3-[[4-[2-[4-[[1-(2-hydroxy-4-methyl-6-oxo-1H-pyridin-1-ium-3-yl)pyridin-1-ium-3-yl]diazenyl]phenyl]ethyl]phenyl]diazenyl]pyridin-1-ium-1-yl]-4-methyl-1H-pyridin-1-ium-2-one;2-hydroxypropanoate” is a complex organic molecule with multiple aromatic rings and functional groups. This compound is notable for its intricate structure, which includes multiple pyridinium and diazenyl groups, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the pyridinium and diazenyl intermediates, which are then coupled through a series of diazotization and azo coupling reactions. The final product is obtained by combining these intermediates under controlled conditions, often involving the use of catalysts and specific solvents to ensure the desired reaction pathway.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The diazenyl groups can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones or carboxylic acids, while reduction of the diazenyl groups will produce amines.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, its diazenyl groups can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their structure and function. Additionally, the pyridinium groups can interact with cellular receptors and enzymes, modulating their activity and triggering various biochemical responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-hydroxy-5-[3-[[4-[2-[4-[[1-(2-hydroxy-4-methyl-6-oxo-1H-pyridin-1-ium-3-yl)pyridin-1-ium-3-yl]diazenyl]phenyl]ethyl]phenyl]diazenyl]pyridin-1-ium-1-yl]-4-methyl-1H-pyridin-1-ium-2-one
- 2-hydroxypropanoate
Uniqueness
This compound is unique due to its complex structure, which includes multiple functional groups and aromatic rings. This complexity allows for a wide range of chemical reactions and interactions, making it a versatile compound in scientific research. Its unique combination of pyridinium and diazenyl groups also distinguishes it from other similar compounds, providing distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
71032-99-0 |
|---|---|
Molekularformel |
C42H44N8O10+2 |
Molekulargewicht |
820.8 g/mol |
IUPAC-Name |
6-hydroxy-5-[3-[[4-[2-[4-[[1-(2-hydroxy-4-methyl-6-oxo-1H-pyridin-1-ium-3-yl)pyridin-1-ium-3-yl]diazenyl]phenyl]ethyl]phenyl]diazenyl]pyridin-1-ium-1-yl]-4-methyl-1H-pyridin-1-ium-2-one;2-hydroxypropanoate |
InChI |
InChI=1S/C36H30N8O4.2C3H6O3/c1-23-19-31(45)37-35(47)33(23)43-17-3-5-29(21-43)41-39-27-13-9-25(10-14-27)7-8-26-11-15-28(16-12-26)40-42-30-6-4-18-44(22-30)34-24(2)20-32(46)38-36(34)48;2*1-2(4)3(5)6/h3-6,9-22H,7-8H2,1-2H3,(H2-2,37,38,45,46,47,48);2*2,4H,1H3,(H,5,6)/p+2 |
InChI-Schlüssel |
FQRBVKUFGAWGFH-UHFFFAOYSA-P |
Kanonische SMILES |
CC1=CC(=O)[NH2+]C(=C1[N+]2=CC=CC(=C2)N=NC3=CC=C(C=C3)CCC4=CC=C(C=C4)N=NC5=C[N+](=CC=C5)C6=C([NH2+]C(=O)C=C6C)O)O.CC(C(=O)[O-])O.CC(C(=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


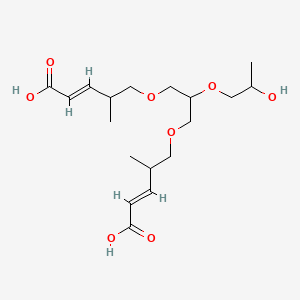


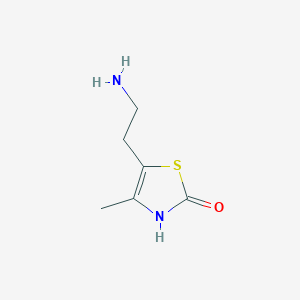

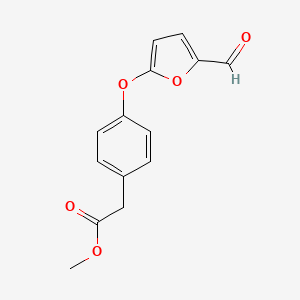
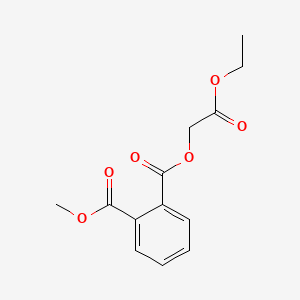

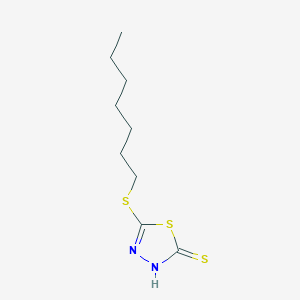
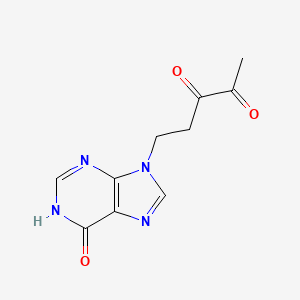

![3-Amino-3-[2-(3,4-dichlorophenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13789290.png)
![5-[2-(Dipropylamino)ethyl]-1,4-dihydro-3H-2,1-benzoxazin-3-one Hydrochloride](/img/structure/B13789294.png)
